![molecular formula C59H102O6 B3025936 (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester CAS No. 91539-55-8](/img/structure/B3025936.png)
(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
Overview
Description
The compound is a derivative of eicosatetraenoic acid, which is a polyunsaturated fatty acid. The “5Z,8Z,11Z,14Z” notation indicates the positions and geometries of the double bonds in the eicosatetraenoic acid chain. The “2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester” part suggests that the eicosatetraenoic acid is esterified with a propyl group that is etherified with two octadecenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long carbon chain. The eicosatetraenoic acid moiety would contribute to the unsaturated nature of the compound, and the ester and ether groups would add to its polarity .Chemical Reactions Analysis
As a polyunsaturated fatty acid derivative, this compound could potentially undergo a variety of chemical reactions. The double bonds could participate in reactions such as hydrogenation, halogenation, or epoxidation. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
Based on its structure, we can infer that this compound would likely be lipophilic due to the long carbon chain and the presence of ester groups. It would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications
Enzymatic Oxidation and Metabolism
- The yeast Dipodascopsis uninucleata can convert fatty acids with a 5Z,8Z-diene system, including 5Z,8Z,11Z,14Z-eicosatetraenoic acid, into 3-hydroxy metabolites. This process is linked to the yeast's unique metabolic pathways and highlights the compound's role in microbial lipid metabolism (Venter et al., 1997).
Lipid Oxidation Processes
- Acid-catalyzed transformation of hydroperoxy fatty acids can lead to the formation of various eicosatetraenoic acid derivatives, indicating the chemical versatility of this compound under different conditions and its potential role in lipid oxidation processes (Gardner et al., 1984).
Role in Lipoxygenase Reactions
- The structural modification of 5Z,8Z,11Z,14Z-eicosatetraenoic acid influences its interaction with lipoxygenases, an enzyme family involved in the metabolism of polyunsaturated fatty acids, suggesting its significance in enzymatic pathways (Ivanov et al., 2002).
Interaction with Neutrophils
- Metabolites of arachidonic acid, including derivatives of 5Z,8Z,11Z,14Z-eicosatetraenoic acid, can influence human neutrophil functions, indicating a role in inflammatory responses and immune system regulation (Powell et al., 1996).
Influence on Enzyme Substrate Selectivity
- Studies on enzyme substrate selectivity show that variations in the structure of eicosatetraenoic acids, including 5Z,8Z,11Z,14Z-eicosatetraenoic acid, can significantly impact the enzymatic activity of certain lipoxygenases and dehydrogenases, underscoring its relevance in biochemical pathways (Patel et al., 2009).
Epoxidation and Chemical Synthesis
- The compound's susceptibility to chemical modifications like epoxidation demonstrates its potential for creating bioactive lipid derivatives, useful in biochemical studies and pharmaceutical applications (Grabovskiy et al., 2006).
Role in Eicosanoid Receptor Antagonism
- The compound's derivatives serve as potent antagonists for eicosanoid receptors, indicating its potential application in the development of therapeutic agents for conditions like asthma and allergic rhinitis (Patel et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of polyunsaturated fatty acid derivatives is a broad and active area of research, with potential implications in fields such as nutrition, medicine, and biochemistry. Further studies could explore the synthesis, properties, and potential applications of this specific compound .
properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBRWXVWDFKJD-DKDZBDDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





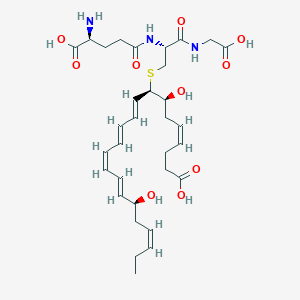
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
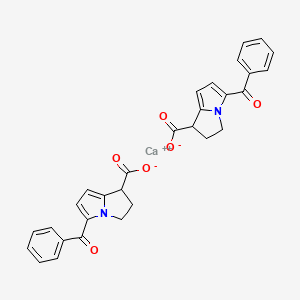
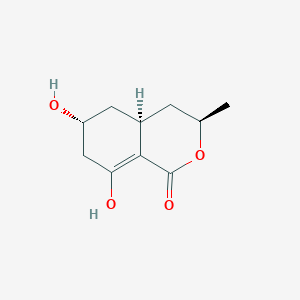
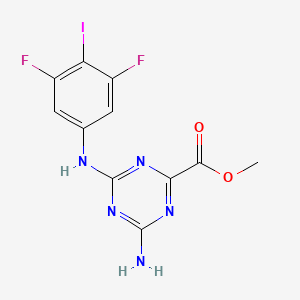

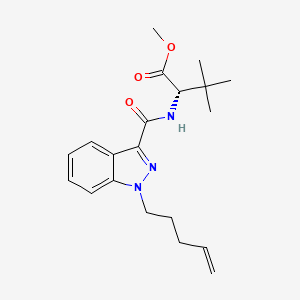
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

